molecular formula C7H10N2O B12987915 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B12987915
M. Wt: 138.17 g/mol
InChI Key: NVXZHVDHEPYIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound with a unique structure that includes both nitrogen and oxygen atoms within its ring system.

Preparation Methods

The synthesis of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can be achieved through several routes. One common method involves the use of 1,1-azobis(cyclohexanecarbonitrile) (ACCN) as an initiator in cyclohexane at reflux conditions. better yields are obtained using azobis(isobutyronitrile) (AIBN) in carbon tetrachloride at reflux, which affords the desired product in 30% yield. Further optimization using t-butanol as a solvent and adding AIBN in portions every hour for 5 hours can improve the yield to 35% .

Chemical Reactions Analysis

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include lithium diisopropylamide (LDA), propenal, and lithium aluminum hydride (LiAlH4).

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a modulator of gamma-aminobutyric acid (GABA) receptors, particularly the delta subunit-containing GABA receptors. This interaction can lead to various physiological effects, including sedation and modulation of neuronal excitability .

Comparison with Similar Compounds

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can be compared with other similar compounds such as:

Biological Activity

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound with significant biological activity. This compound is recognized for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • IUPAC Name : (6S)-6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
  • CAS Number : 2328103-31-5

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Notably, it acts as a modulator of the GABAergic system:

  • GABA Receptor Modulation : This compound has been shown to enhance GABA uptake and inhibit GABA receptor activity in various in vitro studies. It demonstrates selective binding to GABA_A receptors, influencing neuronal excitability and synaptic transmission .

Anticonvulsant Effects

Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance:

  • Gaboxadol (THIP) : A closely related compound has been investigated for its selective action on GABA_A receptors containing delta subunits. Gaboxadol has shown promise as an anticonvulsant agent with a unique mechanism compared to traditional benzodiazepines .

Neuroprotective Properties

Studies have highlighted the neuroprotective effects of this compound against excitotoxicity:

  • Mechanisms : By modulating GABAergic transmission, it can reduce neuronal death caused by overstimulation of glutamate receptors. This property is crucial in conditions such as epilepsy and neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study on GABA Uptake Inhibition Found that this compound significantly inhibits GABA uptake in rat brain synaptic membranes .
Anticonvulsant Activity Evaluation Demonstrated that related compounds like gaboxadol effectively reduce seizure frequency in animal models while exhibiting fewer side effects than traditional anticonvulsants .
Neuroprotective Effects in Spinal Neurons Showed that the compound enhances the inhibitory effects of GABA on spinal neurons in cats, suggesting potential therapeutic applications in spinal cord injuries and related disorders .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Gaboxadol (THIP) Similar isoxazole-pyridine structureSelective GABA_A receptor agonist with anticonvulsant properties
Pyridine Derivatives Basic nitrogen heterocyclesGeneral neuroactive properties but less selective than isoxazole derivatives
Dihydropyridine Reduced pyridine structureSignificant cardiovascular effects rather than direct neurotransmitter modulation

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine

InChI

InChI=1S/C7H10N2O/c1-5-2-7-6(3-8-5)4-10-9-7/h4-5,8H,2-3H2,1H3

InChI Key

NVXZHVDHEPYIDO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NOC=C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.